4-fluoro-3-(oxazol-5-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

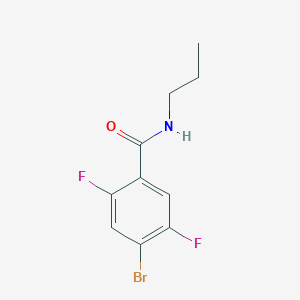

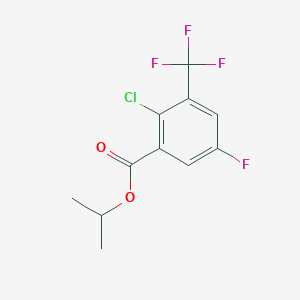

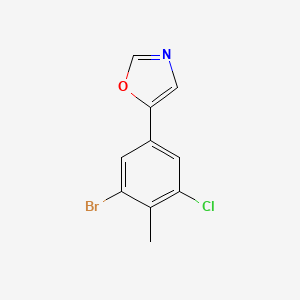

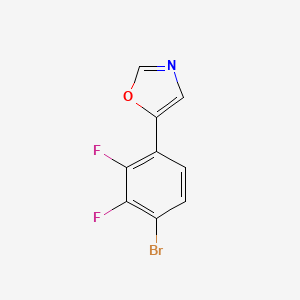

4-fluoro-3-(oxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H5FN2O . It has a molecular weight of 188.16 . This compound is used in various fields of research and development .

Molecular Structure Analysis

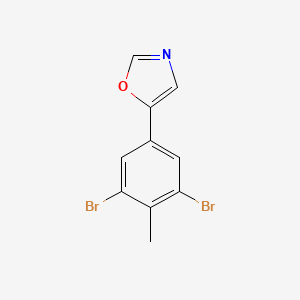

The molecular structure of 4-fluoro-3-(oxazol-5-yl)benzonitrile consists of a benzene ring substituted with a fluorine atom and an oxazole ring . The oxazole ring is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .Physical And Chemical Properties Analysis

4-fluoro-3-(oxazol-5-yl)benzonitrile has a molecular weight of 188.16 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

a. Anticancer Properties: FOB derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. The fluorine substitution enhances their bioactivity, making them attractive candidates for further drug development .

b. Antimicrobial Activity: FOB derivatives exhibit antimicrobial properties against various pathogens. Their mode of action involves disrupting microbial membranes or interfering with essential cellular processes. These compounds have been investigated for their potential in treating bacterial and fungal infections .

c. Anti-inflammatory Potential: Inflammation plays a crucial role in various diseases. FOB derivatives have demonstrated anti-inflammatory effects by modulating inflammatory pathways. These compounds could be valuable in managing inflammatory conditions .

d. Antidiabetic Applications: Researchers have explored FOB derivatives as potential antidiabetic agents. These compounds may influence glucose metabolism, insulin sensitivity, or pancreatic function. Further studies are needed to validate their efficacy and safety .

e. Antioxidant Properties: FOB derivatives possess antioxidant activity, which is essential for combating oxidative stress-related diseases. Their ability to scavenge free radicals and protect cells from damage makes them interesting candidates for further investigation .

f. COX-2 Inhibition: COX-2 (cyclooxygenase-2) inhibitors are used to manage pain and inflammation. FOB derivatives, due to their structural similarity to COX-2 inhibitors, have been studied for their potential in pain management .

Chemical Synthesis and Functionalization

Beyond their biological activities, FOB derivatives are valuable intermediates in organic synthesis. Researchers have utilized them to create more complex molecules through functionalization reactions. For example:

a. Fluorination Reactions: The fluorine atom in FOB derivatives can be further modified, leading to diverse fluorinated compounds. Electrochemical fluorination has been explored to introduce additional fluorine atoms, enhancing the compound’s properties .

b. Cycloaddition Reactions: FOB derivatives participate in cycloaddition reactions, allowing the construction of novel heterocyclic structures. These reactions are efficient and provide access to various functionalized oxazole derivatives .

A comprehensive review on biological activities of oxazole derivatives Electrochemical fluorination of 4-methyl-2-(propargylthio)oxazoles Recent Advances in the Synthesis of 5-Aryl-1,3-oxazole Compounds

properties

IUPAC Name |

4-fluoro-3-(1,3-oxazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2O/c11-9-2-1-7(4-12)3-8(9)10-5-13-6-14-10/h1-3,5-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCISGCZWREYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C2=CN=CO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(oxazol-5-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.